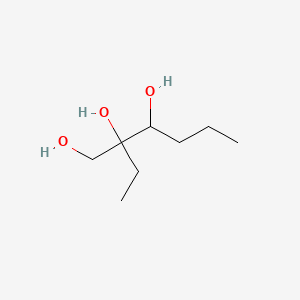

2-Ethylhexane-1,2,3-triol

CAS No.: 78137-46-9

Cat. No.: VC16972122

Molecular Formula: C8H18O3

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78137-46-9 |

|---|---|

| Molecular Formula | C8H18O3 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 2-ethylhexane-1,2,3-triol |

| Standard InChI | InChI=1S/C8H18O3/c1-3-5-7(10)8(11,4-2)6-9/h7,9-11H,3-6H2,1-2H3 |

| Standard InChI Key | REWWIIBUGWWCGY-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C(CC)(CO)O)O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Ethyl-1,3-hexanediol (C₈H₁₈O₂) features a branched hexane backbone with hydroxyl groups at positions 1 and 3, and an ethyl substituent at position 2. This configuration confers moderate polarity, evidenced by a dielectric constant of 15.24 . The molecule’s logP value of 3.63 at 20°C indicates preferential partitioning into organic phases, aligning with its use as a solvent for resins and inks .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -40 °C | |

| Boiling Point | 241–249 °C | |

| Density (25°C) | 0.933 g/mL | |

| Vapor Pressure (20°C) | <0.01 hPa | |

| Water Solubility (20°C) | 42 g/L | |

| Flash Point | 265 °F (129°C) |

Synthesis and Industrial Production

Aldol Condensation-Hydrogenation Pathway

The commercial synthesis involves two steps:

-

Aldol Condensation: n-Butyraldehyde undergoes base-catalyzed self-condensation to form 2-ethyl-3-hydroxyhexanal. Innovations in catalyst systems—notably alkali metal hydroxides paired with neutral phase-transfer agents like polyethylene glycol—suppress byproduct formation (e.g., 2-ethyl-2-hexanal) and enhance intermediate yields to >50% .

-

Catalytic Hydrogenation: Raney nickel facilitates reduction of the aldehyde intermediate at 60–140°C and 10–60 bar pressure, yielding 2-ethyl-1,3-hexanediol with 56–57% efficiency .

Table 2: Optimization Parameters in Synthesis

| Parameter | Optimal Range |

|---|---|

| Catalyst Loading | 0.1–1 wt% NaOH/KOH |

| Reaction Temperature | 30–40°C (Step 1); 60–140°C (Step 2) |

| Hydrogenation Pressure | 10–60 bar |

| Byproduct Formation | <2.6% 2-ethylhexanol |

Emerging Research and Innovations

Nanomaterial Synthesis

Non-hydrolytic sol-gel methods employ 2-ethyl-1,3-hexanediol as a reactive solvent for magnetic iron oxide nanoparticles, achieving monodispersity and controlled crystallinity .

Selective Oxidation Reactions

H₂O₂-mediated oxidation converts the diol to 2-ethyl-1-hydroxy-3-hexanone, a chiral building block for pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume